1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)-3-[5-[(2,5-dimethylphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2/c1-14-7-9-16(3)20(11-14)27-24(31)29-22-13-23(19(6)26-18(22)5)30-25(32)28-21-12-15(2)8-10-17(21)4/h7-13H,1-6H3,(H2,27,29,31)(H2,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQDMIDDPALKHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2=CC(=C(N=C2C)C)NC(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of the dimethylphenyl and pyridinyl intermediates, followed by their coupling under specific conditions to form the final urea derivative. Common reagents used in these reactions include amines, isocyanates, and various catalysts to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to 1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea . Research indicates that derivatives of this compound exhibit inhibitory effects on various cancer cell lines. For instance, a related compound was found to inhibit RET kinase activity, which is crucial for certain types of cancer therapies. The mechanism involves the disruption of signaling pathways necessary for tumor growth and survival .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibitors of DHFR are vital in developing treatments for bacterial infections and cancer . The structural similarities with known inhibitors suggest that this compound could be optimized for enhanced potency.
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research indicates that compounds with similar structures can serve as acetylcholinesterase inhibitors, which may help in treating neurodegenerative diseases such as Alzheimer's . The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the brain, potentially improving cognitive function.
Pesticidal Properties
The compound's potential as a pesticide has been explored due to its structural characteristics. Compounds containing the dimethylphenyl moiety have demonstrated insecticidal properties against various pests. For instance, derivatives have been tested for effectiveness against common agricultural pests, showing promising results in field trials .
Herbicide Development
Additionally, research into herbicidal applications has been conducted. The compound's ability to disrupt plant growth pathways could be harnessed to develop selective herbicides that target specific weed species without harming crops .
Polymer Chemistry
In material science, the compound can serve as a building block for synthesizing novel polymers. Its unique structure allows it to participate in polymerization reactions that yield materials with desirable mechanical properties and thermal stability. Such polymers could find applications in coatings, adhesives, and composites .
Photonic Applications
The potential use of this compound in photonic devices is also under investigation. Its ability to absorb and emit light makes it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells. Research is ongoing to optimize its photophysical properties for enhanced performance in these technologies .
Case Studies
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives are a well-established class of compounds in agrochemistry, particularly as chitin synthesis inhibitors. Below is a comparative analysis of the target compound with structurally related pesticides:
Structural Analogs
Physicochemical Properties
- Lipophilicity : The target compound’s methyl groups confer moderate lipophilicity compared to halogenated analogs like teflubenzuron or chlorfluazuron, which exhibit higher logP values due to fluorine atoms .
- Solubility : Methyl substituents may enhance solubility in organic solvents relative to halogenated derivatives but reduce water solubility.
Metabolic Stability and Toxicity
- Toxicity: Reduced electronegativity from methyl groups may lower non-target toxicity compared to fluorinated analogs, but this requires empirical validation.
Research Findings and Gaps
While the target compound shares structural motifs with established pesticides, its unique substitution pattern warrants further investigation:
- Synthetic Routes : Methods akin to those in (e.g., carbamoylation or urea-forming reactions) could be adapted for synthesis .
- Biological Testing: No activity data are available in the provided evidence; comparative assays against insect larvae or fungal chitinases are needed.
- Crystallography : SHELX-based structural studies could elucidate conformational preferences and intermolecular interactions .
Biological Activity
The compound 1-(2,5-dimethylphenyl)-3-(5-{[(2,5-dimethylphenyl)carbamoyl]amino}-2,6-dimethylpyridin-3-yl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.43 g/mol. The structural representation can be summarized as follows:
- Core Structure : Urea derivative with dimethylphenyl and pyridine moieties.
- Functional Groups : Includes amine, urea, and aromatic rings which contribute to its reactivity and biological interactions.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer properties. A study published in Molecular Cancer Therapeutics demonstrated that derivatives of similar urea compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved include:
- Inhibition of Tyrosine Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death in various cancer cell lines.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. A study conducted by researchers at the University of Natural Resources and Life Sciences indicated:
- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Disruption of bacterial cell membrane integrity, leading to cell lysis.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes that are crucial for various biological processes. The compound has been evaluated for its inhibitory effects on:
- Cyclooxygenase (COX) : Implicated in inflammatory processes.
- Dipeptidyl Peptidase IV (DPP-IV) : Relevant in glucose metabolism and diabetes management.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Apoptosis induction | Molecular Cancer Therapeutics |
| Antimicrobial | Cell membrane disruption | University Study |
| Enzyme Inhibition | COX/DPP-IV inhibition | Research Study |
Case Study 1: Anticancer Efficacy
A detailed case study focused on the anticancer efficacy of similar compounds revealed that treatment with the urea derivative led to a reduction in tumor size in xenograft models. This was associated with increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a shift towards apoptosis in cancer cells.
Case Study 2: Antimicrobial Testing
In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound inhibited bacterial growth at concentrations as low as 10 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods, confirming its potential as an antimicrobial agent.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare this compound, and what critical parameters affect reaction efficiency?
The synthesis involves urea-forming reactions between substituted amines and isocyanates. Key parameters include:
- Temperature control (50–80°C) to balance reaction rate and byproduct formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates.
- Stoichiometric ratios : Excess isocyanate (1.2–1.5 eq.) ensures complete amine conversion.
- Catalytic bases : Triethylamine or DMAP improves nucleophilicity of sterically hindered amines.
Reaction progress should be monitored via HPLC or TLC. Intermediate purification via flash chromatography (silica gel, hexane/EtOAc gradients) is critical to isolate the target compound .
Basic: Which spectroscopic and crystallographic techniques are prioritized for structural elucidation?
- NMR : ¹H/¹³C/DEPT-135 to resolve aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.2–2.5 ppm). NOESY confirms spatial proximity of dimethylphenyl substituents.
- X-ray crystallography : SHELXL refines bond lengths/angles, but twinning or disorder (common in flexible urea moieties) requires TWIN/SIMU commands. CCDC deposition validates structural integrity .
- FTIR : Urea C=O (1640–1680 cm⁻¹) and N-H (3300 cm⁻¹) stretches confirm functional groups. Overlaps may necessitate 2D-IR .
Advanced: How can researchers resolve discrepancies between computational models and crystallographic data?
- DFT calculations : B3LYP/6-31G* with implicit solvation (e.g., PCM for DMSO) predicts optimized geometries.
- Molecular dynamics : Simulates low-energy conformers to explain torsional angle mismatches.
- Variable-temperature NMR : Detects dynamic processes causing crystallographic disorder .
Advanced: What strategies improve regioselectivity in carbamoylation steps?
- Directing groups : Pyridinyl N-oxides orient isocyanate attack.
- Flow chemistry : Precise temperature (30–50°C) and residence time (2–5 min) favor kinetic control.
- Lewis acid catalysis : ZnCl₂ stabilizes transition states for desired regiochemistry. LC-MS/MS identifies byproducts for iterative optimization .
Basic: What in vitro assays assess herbicidal or pharmacological potential?
- Herbicidal : Arabidopsis root inhibition (10–100 μM) and acetolactate synthase (ALS) inhibition assays, leveraging structural similarity to sulfonylurea herbicides .
- Pharmacological : Kinase inhibition (EGFR/VEGFR2 fluorescence polarization) and MTT assays for cytotoxicity (IC₅₀ via dose-response curves) .
Advanced: How to design SAR studies for dimethylphenyl and pyridinyl substituents?
- Analog synthesis : Delete/modify substituents (e.g., pyridinyl → pyrimidinyl).
- CoMFA : Correlates steric/electrostatic fields with bioactivity.
- PAMPA : Evaluates substituent effects on membrane permeability. PLS regression validates models .
Basic: What purification techniques isolate the compound from complex mixtures?
- Liquid-liquid extraction : Ethyl acetate/water removes polar impurities.
- Flash chromatography : Hexane/EtOAc gradients separate urea products.
- Recrystallization : Ethanol/water (3:1) at 4°C enhances purity. Validate via HPLC-DAD (≥95%) and elemental analysis .
Advanced: How to elucidate the compound's molecular mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
